

Physicochemical Properties of N,N-dimethyloctadecylamine (Einecs 286-867-8): A Technical Guide

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Compound of Interest

Compound Name: *Einecs 286-867-8*

Cat. No.: *B15187385*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound N,N-dimethyloctadecylamine, identified by Einecs number 286-867-8 and CAS number 124-28-7. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this substance.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of N,N-dimethyloctadecylamine.

Property	Value	Units	Source
Melting Point	23	°C	[1]
Boiling Point	347	°C	[1]
Density	0.8	g/cm ³	[1]
Vapor Pressure	0.001 - 0.038	Pa at 20-50°C	[1]
Water Solubility	Slightly soluble	-	[1]
pKa (Predicted)	9.78 ± 0.28	-	[1]
Octanol-Water Partition Coefficient (Log P)	Not explicitly found, but expected to be high	-	

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the key physicochemical properties of N,N-dimethyloctadecylamine.

Melting Point Determination (OECD Guideline 102)

The melting point of N,N-dimethyloctadecylamine can be determined using the capillary method as described in OECD Guideline 102.[2][3][4][5]

Methodology:

- **Sample Preparation:** A small amount of the finely powdered substance is introduced into a capillary tube, which is then sealed at one end. The tube is packed to a height of 3-5 mm.
- **Apparatus:** A melting point apparatus consisting of a heated block or a liquid bath with a calibrated thermometer or temperature sensor is used.
- **Procedure:** The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

- **Observation:** The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point. For substances with a melting range, the temperatures at the beginning and end of melting are recorded.

Boiling Point Determination (OECD Guideline 103)

The dynamic method, as outlined in OECD Guideline 103, is a suitable approach for determining the boiling point of N,N-dimethyloctadecylamine.[\[6\]](#)

Methodology:

- **Principle:** The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The dynamic method involves measuring the boiling temperature at different pressures.
- **Apparatus:** A suitable apparatus consists of a boiling flask, a condenser, a pressure-measuring device, and a temperature sensor.
- **Procedure:** The substance is placed in the boiling flask, and the pressure in the apparatus is reduced. The substance is then heated, and the temperature at which it boils is recorded for a given pressure. This is repeated for several pressures.
- **Data Analysis:** The boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation or extrapolation of the temperature-pressure data.

Vapor Pressure Determination (OECD Guideline 104)

The static method, described in OECD Guideline 104, can be employed to determine the vapor pressure of N,N-dimethyloctadecylamine.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Methodology:

- **Principle:** The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[\[7\]](#)
- **Apparatus:** The apparatus consists of a sample container, a pressure-measuring device (e.g., a manometer), and a temperature-controlled chamber.

- Procedure: A small amount of the degassed sample is introduced into the sample container. The system is evacuated and sealed. The temperature is then controlled, and the pressure exerted by the vapor of the substance is measured at different temperatures.
- Data Reporting: The vapor pressure is reported in Pascals (Pa) as a function of temperature.

Water Solubility Determination (OECD Guideline 105)

Given that N,N-dimethyloctadecylamine is slightly soluble in water, the flask method described in OECD Guideline 105 is appropriate.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- Principle: The flask method determines the saturation mass concentration of a substance in water at a given temperature.[\[12\]](#)
- Procedure: An excess amount of the test substance is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, the undissolved substance is separated from the aqueous phase by centrifugation or filtration.
- Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography). The experiment is performed in triplicate.

pKa Determination (OECD Guideline 112)

The titration method, as outlined in OECD Guideline 112, can be used to determine the acid dissociation constant (pKa) of N,N-dimethyloctadecylamine.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology:

- Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base and monitoring the pH.[\[17\]](#)[\[20\]](#)

- Procedure: A known concentration of N,N-dimethyloctadecylamine is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). The solution is then titrated with a standardized solution of a strong acid (e.g., HCl).
- Data Collection: The pH of the solution is measured after each addition of the titrant.
- Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Density Determination (ASTM D792)

The density of N,N-dimethyloctadecylamine in its solid state can be determined using Test Method A of ASTM D792.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Methodology:

- Principle: This method is based on Archimedes' principle, where the density is calculated from the weight of the sample in air and its weight when immersed in a liquid of known density (water).
- Apparatus: An analytical balance equipped with a stand to allow for weighing a sample suspended in a liquid.
- Procedure: The weight of the solid sample is first measured in air. The sample is then immersed in distilled water at a known temperature (e.g., 23°C), and its apparent weight is measured.
- Calculation: The density is calculated using the formula: $\text{Density} = (\text{Weight in air}) / [(\text{Weight in air}) - (\text{Weight in water})] * \text{Density of water at the test temperature}$.

Octanol-Water Partition Coefficient (Log P) Determination (OECD Guideline 107)

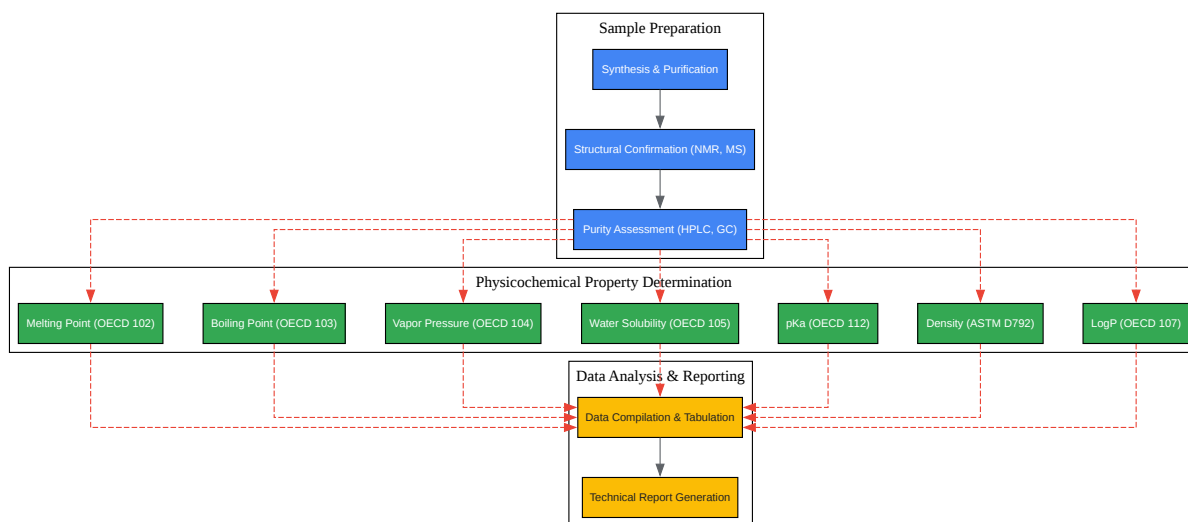
The shake flask method, described in OECD Guideline 107, is a standard method for determining the octanol-water partition coefficient (Log P).[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Methodology:

- Principle: The partition coefficient is the ratio of the concentration of a substance in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.[\[26\]](#)
- Procedure: A known amount of N,N-dimethyloctadecylamine is added to a mixture of n-octanol and water (both pre-saturated with the other phase). The mixture is shaken until equilibrium is reached.
- Phase Separation: The octanol and water phases are separated by centrifugation.
- Analysis: The concentration of the substance in each phase is determined using a suitable analytical technique.
- Calculation: The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical substance like N,N-dimethyloctadecylamine.



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Caption: Workflow for Physicochemical Characterization.

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